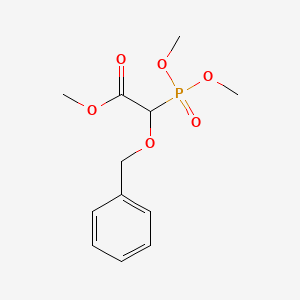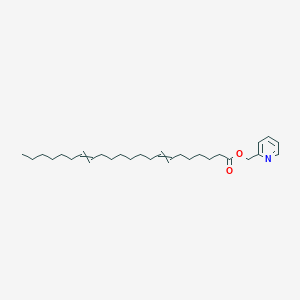![molecular formula C23H20O5 B14307910 5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde CAS No. 110318-82-6](/img/structure/B14307910.png)
5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde is a complex organic compound with the molecular formula C23H20O5.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde typically involves a multi-step process. One common method starts with the preparation of azulene building blocks from readily available aryl-substituted cyclopentadiene and ortho-haloaryl aldehyde. This is followed by dehydration condensation and palladium-catalyzed C-H coupling .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of advanced catalytic systems and continuous flow reactors could enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the aldehyde group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of organic electronic materials and other advanced materials
Mécanisme D'action
The mechanism of action of 5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde involves its interaction with molecular targets through electrophilic aromatic substitution. This process typically involves the formation of a sigma-bond to the aromatic ring, generating a positively charged intermediate, which then undergoes further reactions to yield the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibenzo[e,g]azulene
- Benzo[1,2-f: 5,4-f’]diazulene
- Benzo[1,2-f: 4,5-f’]diazulene
- Naphtho[2,3-f: 6,7-f’]diazulene
Uniqueness
5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde is unique due to its specific structural configuration, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of organic electronic materials and other advanced applications .
Propriétés
Numéro CAS |
110318-82-6 |
|---|---|
Formule moléculaire |
C23H20O5 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
11,18-bis(methoxymethoxy)tetracyclo[8.8.0.02,8.012,17]octadeca-1,3,5,7,9,11,13,15,17-nonaene-9-carbaldehyde |
InChI |
InChI=1S/C23H20O5/c1-25-13-27-22-17-10-6-7-11-18(17)23(28-14-26-2)21-19(12-24)15-8-4-3-5-9-16(15)20(21)22/h3-12H,13-14H2,1-2H3 |
Clé InChI |
LMAQEXXBTKYUEN-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C2C=CC=CC2=C(C3=C(C4=CC=CC=CC4=C31)C=O)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


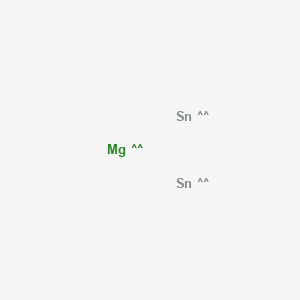
![2,4-Dimethylbicyclo[2.2.2]octan-2-ol](/img/structure/B14307831.png)
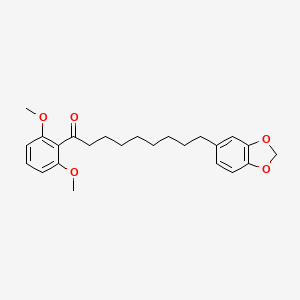
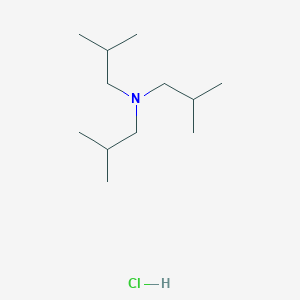
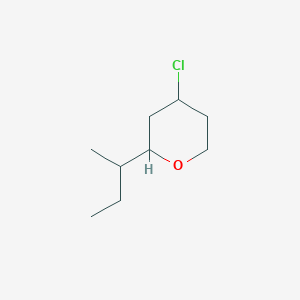
![4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide](/img/structure/B14307845.png)
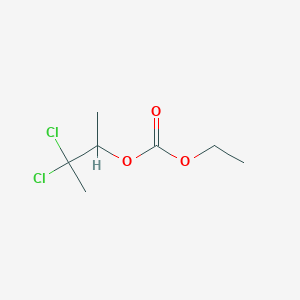
![2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane](/img/structure/B14307854.png)
![2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl acetate](/img/structure/B14307855.png)
![2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide](/img/structure/B14307861.png)
